

# The Discovery and Development of SBC-115337: A Small Molecule PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

SBC-115337 is a potent, orally bioavailable small molecule inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9) interaction with the low-density lipoprotein receptor (LDLR). As a member of the benzofuran class of compounds, SBC-115337 presents a promising alternative to monoclonal antibody-based therapies for the management of hypercholesterolemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SBC-115337, including detailed experimental protocols and data presented for scientific evaluation.

## Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR in lysosomes. This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been clinically validated by the success of monoclonal antibodies such as evolocumab and alirocumab. However, the injectable route of administration and the high cost of these biologics necessitate the development of small



molecule inhibitors. **SBC-115337** has emerged from these efforts as a promising oral agent.[1] This guide details the scientific journey of **SBC-115337**, from its discovery to its preclinical validation.

## **Discovery of SBC-115337**

The development of **SBC-115337** was the result of a targeted drug discovery campaign aimed at identifying small molecules that could disrupt the protein-protein interaction between PCSK9 and the LDLR. While the precise initial screening methodology is not publicly disclosed, the structural class of **SBC-115337** as a benzofuran derivative suggests a rational design and lead optimization approach.[2] The discovery process likely involved the following logical workflow:



Click to download full resolution via product page

Caption: Logical workflow for the discovery and development of SBC-115337.

### **Mechanism of Action**

**SBC-115337** functions by directly inhibiting the binding of PCSK9 to the LDLR. This disruption preserves the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.











Positive in vitro data justifies in vivo testing



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SBC-115,337 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Development of SBC-115337: A Small Molecule PCSK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7775811#discovery-and-development-of-sbc-115337]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling